n,n-Dipropylprop-2-enamide
Description
Properties
IUPAC Name |
N,N-dipropylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-4-7-10(8-5-2)9(11)6-3/h6H,3-5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSYJNCKPUDQET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295655 | |
| Record name | n,n-dipropylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68404-19-3 | |
| Record name | NSC103706 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n,n-dipropylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ball Milling Techniques
Recent advances highlight solvent-free mechanochemical methods, such as ball milling, for amide bond formation. In PMC9860570, aza-Claisen rearrangements achieved 58% yields using stainless steel jars, DIPEA, and 25 Hz milling. Adapting this to N,N-dipropylprop-2-enamide synthesis:
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Reagent Preparation : Combine dipropylamine, acryloyl chloride, and DIPEA in a milling jar.
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Milling Parameters : Process at 25 Hz for 30–60 minutes with 1–3 milling balls (7–10 mm diameter).
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Product Isolation : Extract with ethyl acetate and purify via evaporation.
Advantages :
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Reduced Solvent Use : Eliminates organic solvents, reducing waste.
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Scalability : Successful gram-scale demonstrations in related systems suggest feasibility.
Limitations :
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Yield Variability : Mechanochemical yields (27–58%) lag behind solution-phase methods, necessitating further optimization.
Comparative Analysis of Methods
Efficiency and Scalability
Environmental and Economic Considerations
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Aqueous-phase synthesis minimizes toxic waste but requires stringent temperature control.
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Mechanochemical methods reduce solvent use but demand specialized equipment.
Chemical Reactions Analysis
Types of Reactions: N,N-Dipropylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the propyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of amides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
N,N-Dipropylprop-2-enamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N,N-dipropylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Functional Group Variations: Amides vs. Amidines
N,N-Dipropylpropanamidine (CAS 1341496-89-6):
- Structure : Contains an amidine group (C(=NH)–N(C₃H₇)₂) instead of an amide.
- Properties : Amidines are stronger bases due to the delocalized positive charge on the protonated nitrogen. This enhances their solubility in acidic media and reactivity in nucleophilic substitutions.
- Applications : Often used in coordination chemistry and catalysis. Export-controlled under U.S. regulations, indicating strategic significance .
N-(2,2-Dimethoxyethyl)prop-2-enamide (CAS 49707-23-5):
Substituent Effects: Alkyl vs. Aromatic Groups
- N,N-Diisopropylaniline (CAS 4107-98-6):
- Structure : Aromatic amine with two isopropyl groups on the nitrogen.
- Properties : The aromatic ring introduces resonance stabilization, reducing basicity compared to aliphatic amines. Higher thermal stability due to π-system conjugation.
- Hazards : Classified as hazardous upon inhalation; requires stringent safety protocols .
Comparative Data Table
Key Research Findings and Insights
- However, they enhance solubility in non-polar solvents .
- Safety Profiles : Chlorinated derivatives (e.g., chloroethylamines) pose higher toxicity risks, necessitating controlled handling, whereas amidines and acrylamides require precautions against inhalation and dermal exposure .
- Industrial Relevance : GMP-compliant production facilities for acrylamide derivatives highlight their role in drug development, particularly for polymer-based drug delivery systems .
Notes and Limitations
- Direct data on this compound is scarce; comparisons rely on structurally related compounds.
- Regulatory and safety information for the target compound remains unverified; extrapolations from analogs should be validated experimentally.
Biological Activity
n,n-Dipropylprop-2-enamide, also known as (E)-3-phenyl-N,N-dipropylprop-2-enamide, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
This compound is characterized by its chemical formula and a molecular weight of 247.34 g/mol. The compound features a prop-2-enamide backbone with two propyl groups attached to the nitrogen atom. Its structure can be summarized as follows:
- Chemical Structure :
- Chemical Structure
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant properties of various cinnamamide derivatives, including those structurally similar to this compound. For instance, compounds featuring the N-(3-aryl-2-propenoyl)amido moiety have been proposed as pharmacophores for anticonvulsant activity. In a series of preclinical evaluations, these compounds demonstrated significant efficacy in various seizure models:
- Maximal Electroshock Test (MES) : A standard model for assessing anticonvulsant activity.
- Subcutaneous Metrazol Test : Evaluates the seizure threshold.
- 6-Hz Psychomotor Seizure Model : Assesses efficacy against resistant seizures.
Table 1: Anticonvulsant Activity in Various Models
| Compound | Model Type | ED50 (mg/kg) |
|---|---|---|
| S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide | MES | 44.46 (mice) |
| Subcutaneous Metrazol | 104.29 (mice) | |
| 6-Hz Psychomotor | 71.55 (mice) |
The mechanisms underlying the anticonvulsant effects of this compound and its analogs involve several molecular targets:
- GABA_A Receptors : Modulation of these receptors may enhance inhibitory neurotransmission.
- Serotonergic Receptors : Interaction with these receptors could influence mood and seizure susceptibility.
- Vanilloid Receptor (TRPV1) : Potential involvement in pain modulation and neuroprotection.
Safety and Toxicity
Safety assessments conducted on related compounds have indicated low cytotoxicity levels in cell lines such as HepG2 and H9c2, with no significant mutagenic effects observed in Ames tests. These findings suggest that this compound may possess a favorable safety profile for further development.
Table 2: Toxicity Evaluation Results
| Test Type | Result |
|---|---|
| Ames Microplate Format | Non-mutagenic |
| Cytotoxicity (HepG2 Cells) | Safe up to 100 µM |
Preclinical Studies
In a study evaluating the anticonvulsant efficacy of several cinnamamide derivatives, this compound was included among compounds tested for their ability to mitigate seizures induced by various stimuli. The results demonstrated promising anticonvulsant effects, warranting further investigation into its pharmacological potential.
Clinical Implications
Given the preliminary findings on related compounds, this compound may represent a new lead compound in the search for effective treatments for epilepsy and other seizure disorders. Its structural similarities to known anticonvulsants suggest that it could be developed into a therapeutic agent with unique properties.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N,N-Dipropylprop-2-enamide with high purity?
- Answer : The synthesis typically involves condensation reactions between prop-2-enoic acid derivatives and dipropylamine. Key factors for high yield and purity include:
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve reaction homogeneity .
- Catalyst optimization : Use of carbodiimide-based coupling agents (e.g., DCC) to activate the carboxyl group .
- Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.
Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the pure amide .
Q. How can spectroscopic techniques characterize N,N-Dipropylprop-2-enamide?
- Answer : A multi-technique approach is essential:
- NMR spectroscopy : -NMR confirms prop-2-enamide backbone geometry (δ 5.5–6.5 ppm for vinyl protons) and dipropyl substituents (δ 0.8–1.6 ppm for propyl groups) .
- FTIR : Stretching vibrations at ~1650 cm (amide C=O) and ~1550 cm (N–H bending) validate the functional groups .
- X-ray crystallography : Resolves molecular conformation and bond lengths, particularly for polymorphic forms .
Advanced Research Questions
Q. How should researchers design experiments to study polymorphism in N,N-Dipropylprop-2-enamide?
- Answer : Polymorphism analysis requires:
- Crystallization screening : Use solvent/antisolvent systems (e.g., ethanol/water) under varied temperatures to isolate distinct crystal forms .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies phase transitions and stability differences between polymorphs .
- Structural comparison : Single-crystal X-ray diffraction (SCXRD) quantifies lattice parameters and hydrogen-bonding patterns, which influence physicochemical properties .
Q. What methodologies assess the adsorption behavior of N,N-Dipropylprop-2-enamide in molecularly imprinted polymers (MIPs)?
- Answer : Key steps include:
- Template-monomer complexation : UV-Vis titration to determine binding stoichiometry between the amide and functional monomers (e.g., methacrylic acid) .
- Adsorption isotherms : Langmuir/Freundlich models quantify binding capacity and affinity in MIPs .
- Porosity analysis : BET surface area measurements correlate pore structure with adsorption efficiency .
Q. How can researchers resolve discrepancies in spectroscopic data for N,N-Dipropylprop-2-enamide?
- Answer : Contradictory data (e.g., NMR splitting patterns) may arise from:
- Conformational flexibility : Use variable-temperature NMR to assess dynamic equilibria between rotamers .
- Impurity interference : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
- Crystallographic validation : Compare experimental IR/Raman spectra with computational simulations (DFT) .
Q. What strategies optimize reaction conditions for synthesizing derivatives of N,N-Dipropylprop-2-enamide?
- Answer : Derivative synthesis (e.g., halogenation, alkylation) requires:
- Reagent compatibility : Electrophilic reagents (e.g., NBS) target the α,β-unsaturated amide moiety without degrading the dipropyl groups .
- Catalytic systems : Palladium catalysts enable cross-coupling reactions (e.g., Heck reactions) to introduce aryl/vinyl substituents .
- Real-time monitoring : In-situ FTIR or HPLC tracks intermediate formation and reaction completion .
Q. How can researchers evaluate the thermodynamic stability of N,N-Dipropylprop-2-enamide polymorphs?
- Answer : Stability studies involve:
- Phase diagrams : Slurry conversion experiments identify the most stable polymorph under ambient conditions .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O bonds) contributing to lattice energy .
- Accelerated aging tests : Expose polymorphs to humidity/temperature stress and monitor phase transitions via PXRD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
